3-Chloro-5-formylbenzoyl chloride
Description
3-Chloro-5-formylbenzoyl chloride is a benzoyl chloride derivative featuring a chloro (-Cl) substituent at the 3-position and a formyl (-CHO) group at the 5-position on the benzene ring. Benzoyl chlorides are highly reactive acylating agents, widely used in organic synthesis to introduce acyl groups. The formyl substituent in this compound may enhance its utility in formylation reactions or as a precursor for pharmaceuticals and agrochemicals.
Properties
CAS No. |
153203-60-2 |
|---|---|
Molecular Formula |
C8H4Cl2O2 |
Molecular Weight |
203.02 g/mol |
IUPAC Name |
3-chloro-5-formylbenzoyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-7-2-5(4-11)1-6(3-7)8(10)12/h1-4H |
InChI Key |
CDRYHNQJJPQARP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(=O)Cl)Cl)C=O |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)Cl)Cl)C=O |
Synonyms |
Benzoyl chloride, 3-chloro-5-formyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- The formyl group (-CHO) in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon compared to the trifluoromethyl (-CF₃) group, which is also electron-withdrawing but bulkier .
- Fluorine substituents (e.g., in 3-Chloro-5-fluorobenzylamine Hydrochloride) improve metabolic stability in pharmaceuticals, while amino groups (e.g., in 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride) may facilitate nucleophilic substitution reactions .
Insights :
- Benzoyl chlorides generally require dry storage to prevent hydrolysis. The trifluoromethyl analog’s undefined hazards underscore the need for caution in experimental settings .
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